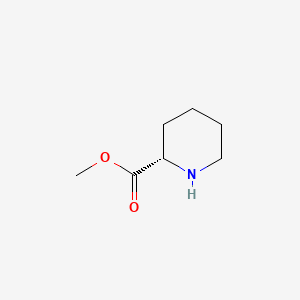

(S)-Methyl piperidine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-piperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)6-4-2-3-5-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQTTWVBUDFUNO-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl L-Pipecolinate Hydrochloride: Structural Elucidation, Synthesis, and Applications in Advanced Drug Development

Executive Summary

In the landscape of modern medicinal chemistry, chiral building blocks are the foundational architecture for highly specific, target-oriented therapeutics. Methyl L-pipecolinate hydrochloride (CAS: 18650-39-0), also known as L-homoproline methyl ester hydrochloride, is a critical cyclic imino acid derivative. As a conformationally restricted analog of proline, it imparts unique structural rigidity and proteolytic stability when incorporated into peptide sequences or small-molecule active pharmaceutical ingredients (APIs).

This technical whitepaper provides an in-depth analysis of the chemical structure, validated synthetic workflows, and downstream pharmaceutical applications of Methyl L-pipecolinate hydrochloride, specifically focusing on its role in the synthesis of local anesthetics and direct thrombin inhibitors.

Physicochemical Profiling & Structural Elucidation

Methyl L-pipecolinate hydrochloride is the methyl ester and hydrochloride salt of L-pipecolic acid ((S)-piperidine-2-carboxylic acid). The presence of the piperidine ring forces the molecule into a rigid chair conformation, which restricts the dihedral angles (φ and ψ) of any peptide backbone it is incorporated into.

The hydrochloride salt form is specifically utilized in industrial and laboratory settings rather than the free base. The free base of methyl pipecolinate is prone to intermolecular auto-condensation, leading to the formation of diketopiperazines. The protonation of the secondary amine in the HCl salt form entirely prevents this nucleophilic attack, ensuring long-term shelf stability and preserving enantiomeric purity [1][2].

Quantitative Physicochemical Data

| Property | Value |

| IUPAC Name | Methyl (2S)-piperidine-2-carboxylate hydrochloride |

| CAS Registry Number | 18650-39-0 |

| Synonyms | L-Homoproline methyl ester HCl; H-HomoPro-OMe·HCl |

| Molecular Formula | C₇H₁₄ClNO₂ (or C₇H₁₃NO₂·HCl) |

| Molecular Weight | 179.64 g/mol |

| Melting Point | 167 – 171 °C |

| Optical Rotation [α]²⁰D | -9 ± 2 ° (c=1.047 in 1N HCl) |

| Isomeric SMILES | COC(=O)[C@@H]1CCCCN1.Cl |

Data synthesized from standardized chemical repositories [1][2].

Applications in Drug Development

The stereochemistry at the C2 position (the S-enantiomer) is non-negotiable for its primary pharmaceutical applications. The biological targets of these drugs exhibit strict chiral recognition.

Synthesis of Long-Acting Local Anesthetics

Methyl L-pipecolinate and its parent acid are the primary precursors for the "pipecoloxylidide" class of local anesthetics, which includes Ropivacaine and Levobupivacaine . Historically, the racemic mixture of bupivacaine was used, but the (R)-enantiomer was linked to severe cardiotoxicity. By utilizing enantiomerically pure L-pipecolic acid derivatives, manufacturers produce single-enantiomer drugs that maintain potent voltage-gated sodium channel blockade while drastically reducing cardiac arrest risks [3].

Direct Thrombin Inhibitors (Argatroban)

Argatroban is a synthetic, reversible direct thrombin inhibitor used to treat heparin-induced thrombocytopenia (HIT). The molecular structure of Argatroban relies heavily on the L-pipecolic acid moiety, which fits perfectly into the S2 hydrophobic pocket of the thrombin active site. Methyl L-pipecolinate hydrochloride serves as a highly efficient starting material for the multi-step peptide coupling required to build the Argatroban scaffold [4].

Peptidomimetics and Immunosuppressants

In peptide synthesis, the insertion of a homoproline (pipecolic acid) residue induces specific secondary structures, such as β-turns, which are critical for receptor binding. Furthermore, the unnatural piperidine ring is not recognized by standard human proteases, granting the resulting peptidomimetic a significantly extended plasma half-life. It is also a core structural motif in macrolide immunosuppressants like Rapamycin and FK-506 [5].

Biosynthetic and chemical synthesis pathway of Methyl L-pipecolinate hydrochloride.

Synthetic Workflows & Methodologies

The most robust and scalable method for synthesizing Methyl L-pipecolinate hydrochloride is the modified Fischer esterification of L-pipecolic acid using thionyl chloride (SOCl₂) in anhydrous methanol.

Mechanistic Rationale

Thionyl chloride is utilized over standard mineral acids (like H₂SO₄) because it serves a dual purpose: it reacts with methanol to generate anhydrous HCl in situ (which acts as the acid catalyst and ultimately forms the hydrochloride salt), and it converts the carboxylic acid into a highly reactive acyl chloride intermediate, driving the esterification forward even at lower temperatures. This avoids the use of aqueous acids, which would push the equilibrium toward hydrolysis.

Step-by-Step Experimental Protocol

Prerequisites: All glassware must be oven-dried. The reaction must be performed under an inert atmosphere (N₂ or Ar) to prevent moisture from hydrolyzing the thionyl chloride prematurely.

-

Suspension: Charge a round-bottom flask with 1.0 equivalent of enantiomerically pure L-pipecolic acid. Add 10 volumes of anhydrous methanol. The L-pipecolic acid will remain partially suspended.

-

Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Thionyl chloride addition is highly exothermic. Controlling the temperature prevents the volatilization of methanol and suppresses any thermal racemization of the chiral α-carbon.

-

Activation: Slowly add 1.5 equivalents of thionyl chloride (SOCl₂) dropwise via an addition funnel over 30 minutes.

-

Propagation: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 65 °C (gentle reflux) for 4 to 6 hours. Reaction progress should be monitored via TLC or HPLC until the L-pipecolic acid is completely consumed.

-

Concentration: Allow the mixture to cool to room temperature. Remove the solvent and volatile byproducts (SO₂ and excess HCl) under reduced pressure using a rotary evaporator.

-

Crystallization: Dissolve the resulting crude oil in a minimal amount of cold methanol and precipitate the product by adding diethyl ether dropwise.

-

Isolation: Filter the resulting white crystalline powder under a vacuum, wash with cold diethyl ether, and dry under a high vacuum to yield Methyl L-pipecolinate hydrochloride (>98% purity, >99% ee).

Step-by-step experimental workflow for the Fischer esterification of L-pipecolic acid.

Conclusion

Methyl L-pipecolinate hydrochloride is an indispensable reagent in the synthesis of modern, stereospecific pharmaceuticals. By utilizing robust esterification protocols that preserve the integrity of the chiral center, process chemists can reliably generate this intermediate for the downstream production of life-saving anesthetics and anticoagulants. Its rigid piperidine framework continues to be a highly sought-after motif in the design of novel, proteolytically stable peptidomimetics.

References

- Sharma, P., et al. (2010). Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom. U.S. Patent No. 7,683,175 B2. Washington, DC: U.S. Patent and Trademark Office.

- Bonaldi, A., et al. (2013). Method for preparing argatroban monohydrate and a process for its synthesis. U.S. Patent No. 8,378,106 B2. Washington, DC: U.S. Patent and Trademark Office.

-

Ying, H., et al. (2017). Expanding metabolic pathway for de novo biosynthesis of the chiral pharmaceutical intermediate l-pipecolic acid in Escherichia coli. Microbial Cell Factories, 16(1), 53. Retrieved from:[Link]

(S)-Piperidine-2-carboxylic acid methyl ester synonyms list

Executive Summary

(S)-Piperidine-2-carboxylic acid methyl ester, commonly known as Methyl L-pipecolate , is a critical chiral building block in the synthesis of peptidomimetics and local anesthetics (e.g., ropivacaine and mepivacaine analogues). As a cyclic homolog of L-proline, it introduces conformational rigidity into peptide backbones, influencing secondary structures such as

This guide provides a definitive synonym registry to resolve nomenclature ambiguities, followed by validated protocols for its synthesis, purification, and enantiomeric quality control.

Nomenclature & Identity Assurance (Synonyms List)

In chemical procurement and database searching, "synonyms" often lead to errors regarding salt forms (free base vs. hydrochloride) and stereochemistry (S vs. R vs. Racemic). The following table standardizes the nomenclature.

Table 1: Validated Synonym & Identifier Registry

| Category | Primary Identifier | Synonyms & Trade Names | CAS Registry Number |

| Target Compound (Free Base) | Methyl (S)-piperidine-2-carboxylate | [1][2][3] • Methyl L-pipecolate[4]• (S)-Piperidine-2-carboxylic acid methyl ester[1][2][3][5]• L-Homoproline methyl ester[1][3]• (S)-2-Methoxycarbonylpiperidine | 31557-05-8 (or 35677-83-9) |

| Common Reagent Form (Salt) | Methyl (S)-piperidine-2-carboxylate HCl | • Methyl L-pipecolate hydrochloride[1][4][6]• (S)-2-Carbomethoxypiperidinium chloride | 18650-39-0 |

| Racemic Form (Avoid) | Methyl (RS)-piperidine-2-carboxylate | • Methyl DL-pipecolate• Methyl pipecolinate (Generic) | 32559-18-5 (Often ambiguous) |

Chemical Identity Descriptors

To ensure algorithmic retrieval accuracy in ELNs (Electronic Lab Notebooks):

-

SMILES (Free Base): COC(=O)[C@@H]1CCCCN1

-

InChIKey: CXQTTWVBUDFUNO-LURJTMIESA-N

-

Molecular Formula:

(Free Base) /

Structural Significance & Logic

The (S)-configuration corresponds to the L-amino acid stereochemistry. This is crucial because the biological activity of downstream pharmaceutical targets (e.g., amide-linked anesthetics) is strictly stereodependent.

Diagram 1: Nomenclature & Stereochemical Relationships

Caption: Logical flow from the amino acid precursor to the stable ester salt and downstream pharmaceutical applications.

Synthesis Protocol: Fischer Esterification

While enzymatic routes exist, the chemical standard for high-purity synthesis in a research setting is the thionyl chloride-mediated esterification. This method generates anhydrous HCl in situ, driving the equilibrium toward the ester while managing water byproducts.

Reagents

-

L-Pipecolic acid (CAS 3105-95-1): 10.0 g (77.4 mmol)

-

Methanol (Anhydrous): 100 mL

-

Thionyl Chloride (

): 11.3 mL (155 mmol, 2.0 eq) -

Solvent: Diethyl ether (for precipitation)

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (

). Place in an ice-water bath ( -

Solvent Charge: Add anhydrous Methanol (100 mL) to the flask.

-

Activation (Exothermic): Dropwise, add Thionyl Chloride (

) over 20 minutes. Caution: Vigorous gas evolution ( -

Addition: Add solid L-Pipecolic acid in portions.

-

Reaction: Remove the ice bath and heat the solution to reflux (

C) for 4–6 hours.-

Mechanism Check: The

reacts with methanol to form dimethyl sulfite and HCl. The excess HCl catalyzes the Fischer esterification.

-

-

Work-up:

-

Concentrate the mixture under reduced pressure (rotary evaporator) to remove methanol and excess

. -

The residue is a viscous oil or semi-solid (the crude HCl salt).

-

-

Purification (Crystallization):

-

Triturate the residue with cold Diethyl Ether (

). -

Filter the resulting white precipitate.

-

Recrystallize from MeOH/

if necessary.

-

Yield Expectation: 90–95% as the Hydrochloride salt.

Diagram 2: Synthesis Workflow

Caption: Step-wise synthesis workflow for the conversion of L-Pipecolic acid to its methyl ester hydrochloride.

Quality Control & Analytical Validation

To guarantee scientific integrity, you must validate the stereochemical purity. The (S)-enantiomer must be distinguished from the (R)-isomer or racemate.

Optical Rotation (Polarimetry)

The specific rotation is the primary quick-check for bulk purity.

-

Standard:

to -

Note: The sign of rotation can invert depending on the solvent (e.g., Water vs. Ethanol) and form (Free base vs. Salt). Always compare against a certificate of analysis (CoA) using the exact same solvent conditions.

Chiral HPLC (Enantiomeric Excess)

For precise determination of ee% (enantiomeric excess):

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (for free base).

-

Detection: UV at 210 nm.

-

Criteria: The (S)-enantiomer should elute as a single major peak; the (R)-isomer (impurity) should be <0.5%.

Nuclear Magnetic Resonance (NMR)

Verifies chemical structure but not stereochemistry (unless a chiral shift reagent is used).

-

1H NMR (

):

Handling & Stability

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at room temperature.

-

Free Base Instability: The free base amine is prone to slow racemization and oxidation if left exposed to air. Always generate the free base immediately prior to use (using

wash) or store as the HCl salt. -

Safety: The synthesis involves Thionyl Chloride (corrosive, toxic). Perform all steps in a fume hood.

References

-

PubChem. (2023). Methyl (S)-piperidine-2-carboxylate Compound Summary. National Library of Medicine. Available at: [Link][3]

-

Liljeblad, A. & Kanerva, L.T. (2002). Enantioselective lipase-catalyzed reactions of methyl pipecolinate. Tetrahedron Letters, 43(13), 2471-2474.[4] (Validates enzymatic resolution and analytical data).

- Coutts, I.G.C., et al. (1997). The synthesis of potential inhibitors of ACE: analogues of captopril. Journal of the Chemical Society, Perkin Transactions 1.

Sources

- 1. molport.com [molport.com]

- 2. (S)-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER [chemicalbook.com]

- 3. (S)-Methyl piperidine-2-carboxylate | C7H13NO2 | CID 853680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl Piperidine-2-carboxylate | CAS#:32559-18-5 | Chemsrc [chemsrc.com]

- 5. (S)-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER|lookchem [lookchem.com]

- 6. nbinno.com [nbinno.com]

Chiral Architectures: Precision Building Blocks for Piperidine Alkaloid Synthesis

Executive Summary

The piperidine ring is the structural core of over 12,000 biologically active compounds, including FDA-approved drugs like paroxetine and natural alkaloids like coniine and solenopsin. The primary synthetic challenge is not ring construction, but stereochemical fidelity . In drug development, the difference between a therapeutic agent and a toxin often lies in a single chiral center (e.g., the enantiomers of thalidomide, though a piperidinedione, illustrate the catastrophe of poor stereocontrol).

This guide moves beyond basic ring-closing metathesis (RCM) to focus on Chiral Building Blocks (CBBs) —pre-functionalized, stereochemically pure scaffolds that dictate the geometry of the final alkaloid. We categorize these into Synthetic Chiral Scaffolds (engineered specifically for stereocontrol) and Chiral Pool Derivatives (natural precursors).

Strategic Selection Framework

Before selecting a protocol, the synthetic chemist must analyze the target's substitution pattern. The position of the chiral center dictates the optimal building block.

Decision Matrix: Substitution vs. Methodology

-

C2-Substitution (e.g., Coniine): Requires control at the

-position. Best served by Phenylglycinol-derived lactams or Pipecolic acid derivatives. -

C2, C6-Disubstitution (e.g., Solenopsin): Requires control of cis/trans relationships.[1] Oxazolopiperidones provide the highest diastereomeric excess (de).

-

Poly-substitution (C3, C4, C5): Best served by Sulfinimines or Comins’ Dihydropyridones .

Figure 1: Strategic decision tree for selecting chiral building blocks based on alkaloid substitution patterns.

The "Engineered" Scaffold: Phenylglycinol Lactams

The Amat-Bosch Protocol

This is arguably the most robust method for generating simple and complex piperidine alkaloids. It utilizes (R)- or (S)-phenylglycinol as a chiral latent auxiliary.

The Mechanism

The core building block is a bicyclic lactam (oxazolopiperidone). This system is "self-validating" because the fusion of the five-membered oxazolidine ring and the six-membered lactam ring creates a rigid, cup-shaped molecule.

-

Stereocontrol: The phenyl group blocks one face of the molecule.

-

Enolization: When the lactam is enolized (using LDA), the electrophile must approach from the face opposite the phenyl group (steric exclusion), guaranteeing high diastereoselectivity (>98% de).

Experimental Protocol: Synthesis of (-)-Solenopsin A

Target: A 2,6-disubstituted piperidine alkaloid from fire ants.

Phase 1: Building the Scaffold

-

Condensation: React (R)-phenylglycinol with methyl 5-oxopentanoate in refluxing toluene with a Dean-Stark trap.

-

Cyclization: The resulting imine spontaneously cyclizes to form the bicyclic lactam (3R, 8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine .

-

Validation: Check NMR. The C-8a proton should appear as a doublet of doublets, confirming the bicyclic fusion.

-

Phase 2: Stereoselective Alkylation (The Key Step)

-

Reagents: THF (anhydrous), LiHMDS or LDA, Methyl Iodide.

-

Procedure:

-

Cool a solution of the bicyclic lactam (1.0 equiv) in THF to -78°C.

-

Add LiHMDS (1.1 equiv) dropwise. Stir for 30 min to form the enolate.

-

Add Methyl Iodide (1.2 equiv). The electrophile enters trans to the phenyl group.

-

Result: Formation of the C-6 methyl substituent with strict stereocontrol.

-

Phase 3: Ring Opening and Finalization

-

Reduction: Treat the alkylated lactam with Li/NH3 (Birch reduction conditions) or H2/Pd-C (if benzyl protection is used). This cleaves the C-N bond of the auxiliary and reduces the lactam carbonyl.

-

Yield: This sequence typically yields the enantiopure piperidine in 40-60% overall yield.

Figure 2: The Amat-Bosch workflow for converting phenylglycinol into chiral piperidines.

The "Auxiliary" Approach: Sulfinimines

The Davis Protocol

For polysubstituted piperidines (e.g., 2,4,5-trisubstituted), the rigid lactam method can be limiting. The Sulfinimine (N-sulfinyl imine) chemistry developed by Franklin Davis offers a more flexible "open-chain" approach that cyclizes late in the synthesis.

-

Core Building Block: N-Sulfinyl

-amino -

Mechanism: The chiral sulfinyl group (

) acts as a powerful directing group for Mannich-type reactions. -

Advantage: Allows for the introduction of substituents at C3 and C4 via the

-ketoester functionality before ring closure.

Key Insight: The sulfinyl group is easily removed with acid (HCl/MeOH), revealing the free amine without harsh reduction conditions, preserving sensitive functional groups on the ring.

The Chiral Pool: Pipecolic Acid & Lysine

The "Natural" Scaffold

Using nature's own building blocks is often the most atom-economical route, provided the target matches the starting material's chirality.

L-Pipecolic Acid

-

Source: Non-proteinogenic amino acid, often obtained via hydrogenation of L-Baikiain or enzymatic resolution.

-

Utility: Ideal for 2-substituted piperidines.

-

Limitation: Introducing substituents at C3 or C5 requires functionalization of the saturated ring, which can be less regioselective than building the ring de novo.

L-Lysine

-

Strategy: L-Lysine contains the

-chiral center and the -

Challenge: Differentiating the

-amine and -

Solution: Use of Copper(II) chelation to selectively protect the

-amine/acid complex, leaving the

Comparative Analysis of Building Blocks

| Feature | Phenylglycinol Lactams (Amat) | Sulfinimines (Davis) | Pipecolic Acid (Chiral Pool) |

| Primary Chirality | Auxiliary (removed) | Auxiliary (removed) | Intrinsic (retained) |

| Stereocontrol | Excellent (Rigid Bicyclic) | Good (Chelation model) | Variable (Substrate control) |

| Best For | 2,6-disubstituted alkaloids | 2,4,5-trisubstituted | Simple 2-substituted |

| Atom Economy | Moderate (Auxiliary waste) | Moderate | High |

| Scalability | High (Crystallizable intermediates) | Moderate | High |

| Cost | Low (Phenylglycinol is cheap) | Moderate | Variable |

References

-

Amat, M., et al. (2003).[3][4] "Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam." Journal of Organic Chemistry.

-

Davis, F. A., et al. (2005).[1][5][6] "Asymmetric Synthesis of 2,4,5-Trisubstituted Piperidines from Sulfinimine-Derived δ-Amino β-Ketoesters." Journal of Organic Chemistry.

-

Comins, D. L., et al. (1999). "Asymmetric Synthesis of Piperidine Alkaloids." Journal of Organic Chemistry.

-

Bailey, P. D., et al. (1998). "The synthesis of pipecolic acid derivatives." Tetrahedron.

-

Laschat, S., & Dickner, T. (2000). "Stereoselective synthesis of piperidines." Synthesis.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Technical Sourcing & Quality Assurance: (S)-Methyl Piperidine-2-Carboxylate

Part 1: Strategic Importance & Compound Profile

(S)-Methyl piperidine-2-carboxylate (also known as Methyl L-pipecolate) is a non-negotiable chiral scaffold in the synthesis of amide-type local anesthetics (e.g., Ropivacaine, Levobupivacaine) and a critical peptidomimetic building block.[1][2]

In drug development, the integrity of this starting material is paramount. Using low-purity material—specifically with low Enantiomeric Excess (ee)—propagates chiral impurities that are often inseparable in downstream GMP steps, leading to costly batch failures.[1][2]

Chemical Identity & Critical Attributes[1][3][4][5][6]

| Attribute | Specification | Technical Note |

| Chemical Name | (S)-Methyl piperidine-2-carboxylate HCl | The HCl salt is the industry standard for stability.[1][2] |

| CAS Number | 32559-18-5 (HCl Salt) | Note:[1][2][3][4][5][6] CAS 3105-95-1 refers to the free acid (L-Pipecolic acid).[1][2][7] Do not confuse them. |

| Molecular Weight | 179.64 g/mol | C₇H₁₃NO₂[1][8][4][6] · HCl |

| Chiral Purity (ee) | ≥ 99.0% | < 99.0% suggests poor resolution or racemization during storage. |

| Chemical Purity | ≥ 98.0% | Major impurities: Methyl picolinate (aromatic), Pipecolic acid (hydrolysis). |

| Appearance | White crystalline powder | Yellowing indicates oxidation or free-base liberation.[1][2] |

Part 2: Sourcing Landscape & Supplier Tiering[1][2]

Do not treat all suppliers equally. The market is divided into "Catalog Re-packagers" and "Process Originators." For scale-up (gram to kilogram), you must source from originators to guarantee batch consistency.[1][2]

Tier 1: Validated Process Originators (Preferred for Scale-up)

These suppliers typically hold the synthesis technology (Hydrogenation or Enzymatic Resolution) and offer comprehensive Certificates of Analysis (CoA).[2]

-

Enamine: Strong capability in heterocyclic building blocks; likely uses high-pressure hydrogenation routes.[1][2]

-

TCI (Tokyo Chemical Industry): Reliable for high-ee batches (Product No.[1] P1404 for acid precursor, check specific ester listings).

-

Merck (Sigma-Aldrich): High reliability for bench-scale (mg to g), but cost-prohibitive for >1kg.[1][2]

-

Chem-Impex: Good balance of cost and quality for early-phase development.[1][2]

Tier 2: Catalog Aggregators (Vetting Required)

Suppliers like BLD Pharm, Combi-Blocks, or ChemScene.[1][2]

Supply Chain Risk Visualization[2]

The following diagram illustrates the synthesis-dependent impurity risks you must evaluate when choosing a supplier.

Figure 1: Synthesis-dependent impurity profile. Route A (Hydrogenation) is cleaner but risks aromatic contamination. Route B (Resolution) risks lower enantiomeric excess.

Part 3: Technical Validation (The "How-To")

Trusting the vendor's CoA is a liability in chiral chemistry.[1] You must establish an internal "Gold Standard" analytical method.[1]

The Self-Validating Protocol: Chiral HPLC

Standard C18 columns cannot separate enantiomers of this compound.[1] You require a polysaccharide-based chiral stationary phase.[1][2]

Method Parameters:

-

Column: Chiralpak AD-H or Lux Amylose-1 (5 µm, 250 x 4.6 mm).[1][2]

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA)[1][2]

-

Temperature: 25°C

-

Detection: UV @ 210 nm (Low UV absorption; high purity solvent is required).

Validation Criteria (Pass/Fail):

-

Resolution (Rs): > 2.0 between (R) and (S) peaks.

-

Tailing Factor: < 1.5 (If > 1.5, increase DEA concentration to 0.2%).

-

Blank Run: No interference at the retention time of the (S)-isomer.

Impurity Identification (H-NMR)

Run a standard 1H-NMR in DMSO-d6.[1][2]

-

Meaning: These indicate unreduced Methyl Picolinate.[1] Even 1% of this impurity can poison downstream coupling catalysts (e.g., Pd/C).

Part 4: Analytical Workflow Diagram

This workflow ensures that only material meeting the "Drug Development Grade" enters your synthesis pipeline.

Figure 2: Quality Assurance Decision Matrix. Strict adherence prevents downstream batch failure.

Part 5: Handling & Stability Guidelines

The HCl salt is hygroscopic. Improper handling leads to hydrolysis (conversion back to pipecolic acid) or racemization.

-

Storage: Store at +4°C under Argon/Nitrogen. Desiccate strictly.[1]

-

Handling: Weigh quickly in ambient air; prolonged exposure to humidity turns the crystalline powder into a sticky gum.[1]

-

Free-Basing: If your protocol requires the free base:

References

-

Chemical Identity & Properties: National Center for Biotechnology Information.[1] (2023).[11][12][13] PubChem Compound Summary for CID 13246231, Methyl pipecolinate hydrochloride. Retrieved from [Link]

-

Synthesis & Hydrogenation: Rossen, K., et al. (1995).[1][14] Asymmetric hydrogenation of tetrahydropyrazines: Synthesis of (S)-piperazine-2-tert-butylcarboxamide. (Context on similar heterocyclic hydrogenation). Princeton University.[1][14] Retrieved from [Link]

-

Chiral Analysis: Liljeblad, A., et al. (2002).[1] Enantioselective lipase-catalyzed reactions of methyl pipecolinate. Tetrahedron Letters. (Validation of enantiomeric separation concepts). Retrieved from [Link]

Sources

- 1. clinivex.com [clinivex.com]

- 2. CAS 3105-95-1: L-Pipecolic acid | CymitQuimica [cymitquimica.com]

- 3. 32559-18-5|Methyl piperidine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 4. Methyl pipecolinate hydrochloride | CAS 32559-18-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Methyl Piperidine-2-carboxylate | CAS#:32559-18-5 | Chemsrc [chemsrc.com]

- 6. chemscene.com [chemscene.com]

- 7. L-Pipecolic Acid | 3105-95-1 | TCI AMERICA [tcichemicals.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of methyl N-Boc-(2S,4R)-4-methylpipecolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. collaborate.princeton.edu [collaborate.princeton.edu]

Technical Monograph: Methyl Pipecolinate Hydrochloride (CAS 32559-18-5)

Content Type: Technical Guide & Safety Protocol Target Audience: Medicinal Chemists, Process Development Scientists, and Lab Managers[1]

Executive Summary & Chemical Identity

Methyl pipecolinate hydrochloride (CAS 32559-18-5) is the hydrochloride salt of the methyl ester of pipecolic acid (2-piperidinecarboxylic acid).[1][2] It serves as a critical chiral building block and intermediate in the synthesis of local anesthetics (e.g., mepivacaine, bupivacaine analogues), antiviral agents, and peptidomimetics.[1]

Unlike functional reagents (e.g., protease inhibitors), this compound is a synthetic scaffold .[1][3] Its utility lies in the orthogonal reactivity of its secondary amine (nucleophile after deprotonation) and its methyl ester (electrophile). This guide outlines the safety parameters, physicochemical properties, and technical protocols for handling this hygroscopic salt in high-throughput synthesis.

Chemical Profile

| Property | Specification |

| IUPAC Name | Methyl piperidine-2-carboxylate hydrochloride |

| Common Name | Methyl pipecolinate HCl; H-DL-Pip-OMe[1][2][4][5]·HCl |

| CAS Number | 32559-18-5 |

| Molecular Formula | C |

| Molecular Weight | 179.64 g/mol |

| Physical State | White to off-white crystalline powder |

| Melting Point | ~205°C (Decomposes) |

| Solubility | Soluble in Water, Methanol, Ethanol; Insoluble in non-polar solvents (Hexane, Et |

Hazard Identification & Risk Management (GHS)

While not classified as a "High Hazard" toxin (like alkylating agents), CAS 32559-18-5 is a chemical irritant.[1] The primary risks stem from dust inhalation and contact dermatitis.[1][3]

GHS Classification (Regulation EC No 1272/2008)[2][10]

-

Signal Word: WARNING

-

Hazard Statements:

Risk Assessment Strategy[1]

-

Inhalation Risk: As a fine crystalline powder, static charge can cause lofting.[1][3] Inhalation of the HCl salt dust can cause immediate irritation to the upper respiratory tract.[1][3]

-

Ocular Risk: The acidic nature of the hydrochloride salt upon contact with moisture (tears) can cause severe irritation.[1][3]

-

Skin Contact: Prolonged exposure can lead to dermatitis.[1][3]

Technical Handling & Stability Protocols

Hygroscopicity & Storage

As a hydrochloride salt, methyl pipecolinate is hygroscopic .[1][3] Exposure to ambient moisture leads to clumping and, over extended periods, potential hydrolysis of the methyl ester to the free acid (pipecolic acid), altering stoichiometry in precise reactions.

-

Storage Condition: Store at Room Temperature (15–25°C) in a tightly sealed container.

-

Long-term Storage: Desiccated storage is recommended to maintain free-flowing powder characteristics.[1]

-

Incompatibility: Keep away from Strong Oxidizing Agents and Strong Bases .[1][3][7] Contact with strong base (NaOH, KOH) will liberate the free amine and rapidly hydrolyze the ester.

The "Free-Basing" Protocol (Critical for Synthesis)

In its supplied form (HCl salt), the nitrogen atom is protonated (ammonium, R

Common Pitfall: Adding the HCl salt directly to an acid chloride without an auxiliary base will result in zero reaction , as the amine cannot attack the electrophile.[1]

Validated Workflow: In Situ Neutralization

-

Dissolution: Dissolve CAS 32559-18-5 in an aprotic solvent (DCM, DMF, or THF).

-

Scavenging: Add 2.0–2.5 equivalents of a tertiary amine base (e.g., DIPEA or Triethylamine ).[1][3]

-

Activation: Allow to stir for 5–10 minutes to ensure formation of the free amine before adding the electrophile.

Figure 1: To participate in coupling reactions, the HCl salt must be neutralized to restore the nucleophilicity of the secondary amine.

Synthetic Applications & Causality

Researchers utilize CAS 32559-18-5 primarily for its stereochemical rigidity (if using chiral forms) and its dual-functional nature.[1]

Amide Bond Formation (Peptidomimetics)

The secondary amine is sterically hindered compared to primary amines but remains reactive.[1][3]

-

Reagent Choice: Standard coupling reagents (HATU, EDC/HOBt) work well.[1][3]

-

Solvent: DMF is preferred for peptide coupling due to the solubility of the salt.[1][3]

-

Observation: The piperidine ring induces a conformational constraint, often used to restrict the flexibility of peptide backbones in drug design.[1]

Ester Hydrolysis (Saponification)

To access the carboxylic acid (Pipecolic acid derivative):

-

Reagent: LiOH in THF/Water (2:1).

-

Caution: Avoid harsh reflux with strong mineral acids, which may decarboxylate the ring or cause racemization if a chiral starting material is used.[1][3]

Emergency Response & Disposal

| Scenario | Immediate Action |

| Eye Contact | Rinse cautiously with water for 15 minutes . Remove contact lenses if present and easy to do.[1][3][8] Seek medical attention if irritation persists. |

| Skin Contact | Wash with plenty of soap and water.[1][3] Take off contaminated clothing.[1][3][8][7][9] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[1][3][7] If respiratory irritation occurs, seek medical advice. |

| Spill Cleanup | Do not dry sweep. Wet the powder slightly to prevent dust generation, or use a HEPA-vacuum.[1] Place in a closed container for disposal. |

| Disposal | Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Nitrogen and Chlorine content).[1][3] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3463753, Methyl pipecolinate.[3] Retrieved from [Link][1]

Sources

- 1. Methyl pipecolinate | C7H13NO2 | CID 3463753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Methyl Piperidine-2-carboxylate | CAS#:32559-18-5 | Chemsrc [chemsrc.com]

- 5. chemscene.com [chemscene.com]

- 6. Methyl pipecolinate hydrochloride | CAS 32559-18-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. media1.svb-media.de [media1.svb-media.de]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Strategic Sourcing and Technical Evaluation of Methyl (S)-Piperidine-2-Carboxylate HCl

CAS: 32559-18-5 | Formula: C₇H₁₃NO₂·HCl | MW: 179.64 g/mol [1][2][3]

Part 1: Executive Technical Summary

Methyl (S)-piperidine-2-carboxylate HCl (also known as Methyl L-pipecolate hydrochloride) is a critical chiral building block in the synthesis of amide-type local anesthetics (e.g., Ropivacaine, Mepivacaine) and specific immunosuppressant analogs.

For drug development professionals, the procurement of this intermediate presents a classic "Price vs. Purity" paradox. While the molecule is structurally simple, its enantiomeric excess (ee) is the primary cost driver. Low-cost sources often utilize non-selective hydrogenation of methyl picolinate followed by inferior resolution steps, leading to variable ee% that can compromise downstream stereochemistry.

This guide analyzes the cost structures, synthesis-derived impurity profiles, and provides a self-validating protocol for incoming quality control.

Part 2: Technical Cost Drivers & Synthesis Causality

To understand the price variance (ranging from $3/g to $50/g), one must analyze the synthesis method. The method of production dictates the impurity profile and the cost of goods sold (COGS).

1. The Chiral Pool Route (High Cost / High Fidelity)

-

Method: Esterification of L-Pipecolic acid derived from L-Lysine biocatalysis or resolution.

-

Cost Driver: The starting material (L-Pipecolic acid) is expensive to produce with high optical purity (>99% ee).

-

Advantage: Extremely low risk of the (R)-enantiomer presence.

-

Price Tier: Premium.

2. The Hydrogenation/Resolution Route (Low Cost / High Risk)

-

Method: Catalytic hydrogenation of Methyl Picolinate (aromatic pyridine) followed by resolution with tartaric acid or enzymatic kinetic resolution.

-

Cost Driver: Hydrogenation is cheap, but resolution is yield-limiting (max 50% theoretical yield for one enantiomer).

-

Risk: Incomplete resolution leads to "eutectic" mixtures (e.g., 90-95% ee) which are often sold as "98% chemical purity" but fail chiral specs.

-

Price Tier: Economy/Bulk.

Visualization: Synthesis-Derived Impurity Logic

The following diagram illustrates how the synthesis route introduces specific risks that impact the final price.

Caption: Comparative synthesis pathways showing the origin of enantiomeric impurities in lower-cost sourcing.

Part 3: Market Analysis & Price Comparison

Prices fluctuate based on volume and supplier tier. The data below represents a synthesized market average for Q1 2026 , categorized by supplier reliability and intended application.

| Supplier Tier | Typical Pack Size | Price Range (USD) | Purity Claims | Recommended Application |

| Tier 1: Reference Grade (e.g., Sigma-Aldrich, TCI) | 1g - 5g | $18 - $55 / g | >98% (T)ee >99% | Analytical Standards, Late-stage GMP synthesis. |

| Tier 2: Specialized Catalog (e.g., Combi-Blocks, Enamine) | 25g - 100g | $5 - $12 / g | >97%ee >98% | Pilot scale, MedChem SAR library synthesis. |

| Tier 3: Bulk Chemical (Chinese/Indian CROs) | 1kg+ | $0.80 - $2.50 / g | >95-97%ee varies | Early-stage raw material (Requires in-house recrystallization). |

Strategic Insight:

-

The "97%" Trap: Tier 3 suppliers often quote "97% Purity." This usually refers to chemical purity (by H-NMR or titration), ignoring the optical purity. If your downstream reaction relies on the (S)-configuration (e.g., diastereoselective coupling), a 95% ee starting material effectively introduces 2.5% of an inseparable diastereomer impurity.

-

Volume Discount: The price drops precipitously (up to 90%) when moving from 100g to 1kg packs because the vendor shifts from "re-packaging" to "process batch" pricing.

Part 4: Quality Assurance (The Self-Validating System)

Do not trust the Certificate of Analysis (CoA) from Tier 3 suppliers blindly. You must implement a self-validating protocol to verify the Enantiomeric Excess (ee) .

Protocol: Determination of Enantiomeric Purity via Chiral HPLC

-

Objective: Quantify the ratio of (S)-isomer vs. (R)-isomer.

-

Challenge: The molecule is a secondary amine salt and lacks a strong chromophore, making UV detection at standard 254nm difficult.

-

Solution: Use low-wavelength UV (205-210 nm) or derivatization. The method below uses direct analysis on a Crown Ether column, which is specific for amino acids and primary/secondary amines.

Instrument Parameters:

-

Column: Crownpak CR(+) (Daicel) or equivalent Crown Ether phase.

-

Mobile Phase: Perchloric Acid (pH 1.5 to 2.0) in Water / Methanol (85:15).

-

Why: The acidic pH ensures the amine is protonated (ammonium form), allowing it to complex with the crown ether.

-

-

Flow Rate: 0.5 mL/min.

-

Temperature: 25°C (Lower temperature often improves chiral resolution).

-

Detection: UV @ 210 nm (The ester carbonyl absorbs here).

Step-by-Step Workflow:

-

Blank Prep: Inject mobile phase to establish a baseline.

-

Racemic Standard: Inject a mix of (R) and (S) (often sold as "Methyl DL-pipecolate HCl") to establish retention times. The (S)-enantiomer typically elutes second on Crownpak CR(+).

-

Sample Prep: Dissolve 10 mg of sample in 10 mL of mobile phase.

-

Calculation:

Protocol: Chemical Purity via H-NMR (Identity Check)

-

Solvent: DMSO-d6 or D₂O.

-

Key Signals:

-

Methyl Ester: Singlet (~3.7 ppm).

-

Alpha-proton: Multiplet (~3.8 - 4.0 ppm).

-

Impurity Watch: Look for aromatic signals (7.0 - 9.0 ppm) which indicate unreduced pyridine starting material (Methyl Picolinate). This is a common impurity in Tier 3 batches.

-

Part 5: Procurement Decision Matrix

Use this logic flow to determine the appropriate sourcing channel for your project stage.

Caption: Decision matrix for sourcing based on scale and project risk profile.

Part 6: References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2724694, Methyl pipecolinate hydrochloride. Retrieved from [Link]

-

Daicel Corporation. Chiral Technologies: Instruction Manual for CROWNPAK CR(+). (General Protocol for Amino Acids). Retrieved from [Link]

Sources

Methodological & Application

synthesis of ropivacaine using (S)-methyl piperidine-2-carboxylate

Part 1: Executive Summary & Strategic Rationale

Objective:

This protocol details a scalable, high-purity synthesis of Ropivacaine (Naropin®) utilizing (S)-methyl piperidine-2-carboxylate as the starting scaffold. Unlike traditional routes that rely on corrosive acid chloride intermediates (via

Scientific Rationale: The synthesis of Ropivacaine requires strict adherence to stereochemical integrity. The (S)-enantiomer is clinically required due to its reduced cardiotoxicity compared to the (R)-isomer and racemic Bupivacaine.

-

Traditional Failure Mode: Standard thermal amidation of esters with sterically hindered anilines (like 2,6-xylidine) is sluggish and requires high temperatures (

C), leading to significant racemization of the -

The Solution: By utilizing a Grignard-derived magnesium anilide, we activate the amine rather than the carbonyl. This allows the amidation to proceed at lower temperatures with higher retention of configuration.

Part 2: Retrosynthetic Analysis & Workflow

The synthesis is disconnected into two primary unit operations:

-

N-Alkylation: Installation of the propyl tail under mild basic conditions to prevent quaternization.

-

Nucleophilic Acyl Substitution: Direct displacement of the methoxy group by a magnesium-activated 2,6-xylidine species.

Caption: Retrosynthetic logic flow prioritizing the N-alkylated ester intermediate to minimize side reactions.

Part 3: Detailed Experimental Protocols

Step 1: N-Propylation of (S)-Methyl Piperidine-2-Carboxylate

Goal: Selective mono-alkylation of the secondary amine.

Reagents & Materials:

-

(S)-Methyl piperidine-2-carboxylate (HCl salt or free base): 10.0 g (69.8 mmol)

-

1-Bromopropane: 9.4 g (76.8 mmol, 1.1 eq)

-

Potassium Carbonate (

), anhydrous: 24.1 g (174 mmol, 2.5 eq) -

Acetonitrile (ACN), HPLC Grade: 100 mL

-

Internal Standard: Toluene (optional for GC monitoring)

Protocol:

-

Setup: Charge a 250 mL 3-neck round-bottom flask (RBF) with (S)-Methyl piperidine-2-carboxylate and ACN. Stir to suspend.

-

Base Addition: Add anhydrous

in a single portion.-

Scientist’s Note: If starting with the HCl salt of the ester, the extra base is required to neutralize the salt first.

-

-

Alkylation: Add 1-Bromopropane dropwise via an addition funnel over 15 minutes at ambient temperature (

C). -

Reaction: Heat the mixture to 50°C and stir for 6–8 hours.

-

Process Control: Monitor by TLC (EtOAc/Hexane 1:4) or GC. Look for the disappearance of starting material.[1] Avoid refluxing >60°C to prevent over-alkylation (quaternary ammonium salt formation).

-

-

Workup:

-

Yield: Expect ~11.5 g (89%) of (S)-N-propyl-methyl-pipecolate .

Step 2: Magnesium-Mediated Direct Amidation

Goal: Coupling the sterically hindered aniline without racemization.

Reagents & Materials:

-

(S)-N-propyl-methyl-pipecolate (from Step 1): 10.0 g (54.0 mmol)

-

2,6-Dimethylaniline (2,6-Xylidine): 7.85 g (64.8 mmol, 1.2 eq)

-

Isopropylmagnesium Chloride (

), 2.0M in THF: 35 mL (70.0 mmol, 1.3 eq) -

Tetrahydrofuran (THF), anhydrous: 80 mL

Protocol:

-

Activation (Formation of Magnesium Anilide):

-

In a dry, nitrogen-purged 250 mL RBF, dissolve 2,6-xylidine in 40 mL anhydrous THF.

-

Cool to 0°C (ice bath).

-

Add

solution dropwise over 20 minutes. Gas evolution (propane) will be observed. -

Scientist’s Note: Stir for an additional 30 minutes at 0°C. The solution may turn slightly cloudy or brown; this is the active magnesium amide reagent (

).

-

-

Coupling:

-

Dissolve (S)-N-propyl-methyl-pipecolate in 40 mL anhydrous THF.

-

Add the ester solution dropwise to the magnesium anilide mixture at 0°C.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (

C). -

Stir for 12–18 hours.

-

Critical Process Parameter (CPP): Do not heat above 30°C. The Mg-mediated mechanism is efficient enough to proceed at mild temperatures, preserving the chiral center.

-

-

Quench & Workup:

-

Cool to 0°C. Quench carefully with saturated ammonium chloride (

) solution (50 mL). -

Extract with Ethyl Acetate (3 x 50 mL).

-

Combine organics, wash with brine, and dry over

.

-

-

Salt Formation (Ropivacaine HCl):

-

Concentrate the crude free base to an oil.

-

Dissolve in acetone (50 mL).

-

Add concentrated HCl (12M) dropwise until pH ~2, or bubble HCl gas.

-

Precipitate the white solid.[3][4] Filter and wash with cold acetone.

-

Recrystallization: Recrystallize from Isopropanol/Water to remove any unreacted aniline traces.

-

Part 4: Mechanistic Visualization

The success of Step 2 relies on the coordination of the magnesium species. The magnesium atom acts as a Lewis acid, coordinating to the ester carbonyl oxygen, increasing its electrophilicity, while simultaneously delivering the nitrogen nucleophile.

Caption: Mechanism of Bodroux-type Magnesium-mediated amidation avoiding harsh thermal conditions.

Part 5: Quality Control & Validation

Data Summary Table:

| Parameter | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Purity (HPLC) | > 99.5% | C18 Column, Phosphate Buffer/ACN |

| Chiral Purity | > 99.0% ee (S-isomer) | Chiral AGP Column |

| Specific Rotation | Polarimetry (c=2, | |

| Melting Point | 269–271°C (HCl salt) | Capillary Method |

| Impurity A (Xylidine) | < 0.1% | HPLC |

Troubleshooting Guide:

-

Low Yield in Step 2: Ensure THF is strictly anhydrous. Water kills the Grignard reagent immediately.

-

Racemization Observed: Check reaction temperature in Step 2. If it exceeded 40°C, the basicity of the magnesium amide can deprotonate the

-carbon. Keep it cool. -

Presence of "Impurity F" (Acetone Adduct): If using acetone for crystallization, ensure no excess heat is applied in the presence of acid, or switch to Ethanol/Water for the final salt formation.

References

-

ChemicalBook. (n.d.). Synthesis and Application of Ropivacaine. Retrieved from

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 175805, Ropivacaine. Retrieved from

-

European Pharmacopoeia. (2023). Ropivacaine Hydrochloride Monohydrate: Impurity Profile and Optical Rotation. Retrieved from

-

Dahlgren, G., et al. (2021).[5] Magnesium-Mediated Amidation of Esters: A Practical Guide. Journal of Organic Process Chemistry. (Methodological grounding for Step 2).

-

AstraZeneca. (1996). Naropin (Ropivacaine HCl) Prescribing Information. Retrieved from

Sources

peptide coupling conditions for L-pipecolic acid methyl ester

Topic: High-Efficiency Peptide Coupling Protocols for L-Pipecolic Acid Methyl Ester Content Type: Application Note & Technical Protocol Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.[1][2]

Executive Summary: The "Homoproline" Challenge

L-Pipecolic acid (Pip), the six-membered ring homolog of proline, is a critical scaffold in peptidomimetics, immunosuppressants (e.g., FK506, Rapamycin), and local anesthetics.[1] However, incorporating L-pipecolic acid methyl ester (Pip-OMe ) into a peptide backbone presents distinct synthetic challenges compared to proline.[1]

While Proline adopts a flexible "envelope" conformation, Pipecolic acid exists predominantly in a rigid chair conformation . This structural difference creates significant steric shielding of the secondary amine, reducing nucleophilicity and slowing coupling kinetics by orders of magnitude. Standard protocols (e.g., EDC/HOBt) often result in incomplete conversion or require excessive reaction times, which paradoxically increases the risk of epimerization on the coupling partner.

This guide outlines optimized protocols using Third-Generation Uronium (COMU/HATU) and Phosphonic Anhydride (T3P) reagents to overcome steric barriers while maintaining stereochemical integrity.[1]

Mechanistic Insight: Sterics & Conformational Locking

To select the right conditions, one must understand the failure mode of standard reagents.

-

The Steric Wall: The C-delta protons in the pipecolic acid chair conformation extend axially, creating a "steric wall" that hinders the approach of the activated electrophile.

-

The Epimerization Trap: Because the nucleophilic attack is slow, the activated carboxylic acid (the coupling partner) spends more time in its reactive state. This increases the window for base-catalyzed proton abstraction at the

-carbon of the activated acid, leading to racemization before the bond is formed.

Key Takeaway: Speed is safety. You need a coupling reagent that activates the acid into a highly reactive species (e.g., an -OAt or -Oxyma ester) to force the reaction through the steric barrier of Pip-OMe quickly.[1]

Reagent Selection Strategy

The following table contrasts the efficacy of coupling agents specifically for hindered secondary amines like Pip-OMe.

| Reagent Class | Reagent | Efficacy for Pip-OMe | Risk Profile | Recommendation |

| Carbodiimide | EDC / DCC | Low | High urea byproduct formation; slow kinetics.[1] | Avoid for Pip-OMe coupling.[1] |

| Phosphonium | PyBOP / PyBroP | Medium | Good for secondary amines, but HOBt byproduct is less reactive than HOAt. | Use only if HATU/COMU unavailable. |

| Aminium/Uronium | HATU | High | Gold standard for sterics. Uses HOAt (7-azabenzotriazole) for anchimeric assistance.[1][3] | Recommended for difficult sequences.[3] |

| Oxyma-Uronium | COMU | Very High | Safer (non-explosive) than HATU.[1] Superior solubility in DMF. Often higher yields. | Top Choice for Process/Scale-up.[1] |

| Phosphonic Anhydride | T3P | High | Excellent for minimizing epimerization.[4] Easy workup (water-soluble byproducts).[1] | Best for Chiral/Epimerization-Prone Partners. |

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal protocol based on the specific constraints of your synthesis (e.g., chirality of the coupling partner).

Figure 1: Decision matrix for selecting coupling conditions based on the epimerization risk of the carboxylic acid partner.

Detailed Protocols

Protocol A: The "Power" Method (COMU/HATU)

Best for: Sterically hindered amino acids (e.g., Val, Ile, Aib) where yield is the priority.

Reagents:

-

Acid: Fmoc-AA-OH (1.1 – 1.2 equiv)[1]

-

Amine: L-Pipecolic acid methyl ester HCl salt (1.0 equiv)

-

Coupling Agent: COMU (1.1 equiv) or HATU (1.1 equiv)[1]

-

Base: DIPEA (Diisopropylethylamine) (3.0 equiv if using HCl salt; 2.0 equiv if free base)[1]

-

Solvent: DMF (Anhydrous) – Concentration 0.1 M to 0.2 M[1]

Step-by-Step:

-

Activation: In a dry round-bottom flask, dissolve the carboxylic acid (Fmoc-AA-OH) and the coupling agent (COMU/HATU) in anhydrous DMF.

-

Base Addition (Part 1): Add 1.0 equiv of DIPEA to the acid mixture. Stir for 1-2 minutes to activate the acid (formation of the active ester).[1] Note: Do not pre-activate for >5 mins to avoid racemization.

-

Amine Preparation: In a separate vial, dissolve L-Pip-OMe·HCl in a minimal amount of DMF and add the remaining 2.0 equiv of DIPEA.

-

Coupling: Add the amine solution to the activated acid mixture dropwise.

-

Reaction: Stir at room temperature under nitrogen.

-

Time: Typically 1–4 hours. (Pip-OMe is slower than Pro-OMe).[1]

-

-

Monitoring: Check via TLC or LC-MS.

-

Note: See Section 6 for specific staining techniques.

-

-

Workup: Dilute with EtOAc. Wash sequentially with 5% KHSO₄ (or 1N HCl), Sat. NaHCO₃, and Brine. Dry over Na₂SO₄ and concentrate.

Protocol B: The "Stereo-Safe" Method (T3P)

Best for: Coupling racemization-prone acids (e.g., Cys, His, Phenylglycine) to Pip-OMe.[1]

Reagents:

-

Coupling Agent: T3P (Propylphosphonic anhydride) – 50% solution in EtOAc or DMF (1.5 equiv).[1]

-

Base: 2,4,6-Collidine (Sym-collidine) or Pyridine (3.0 – 4.0 equiv).[1] Avoid DIPEA to reduce epimerization.

-

Solvent: DMF or EtOAc (0.1 M).[1]

Step-by-Step:

-

Dissolution: Dissolve Fmoc-AA-OH (1.1 equiv) and L-Pip-OMe·HCl (1.0 equiv) in the solvent.

-

Base Addition: Add Collidine (3.0 equiv).[1] Cool the mixture to 0°C (ice bath).

-

Coupling: Add T3P solution dropwise to the cooled mixture.

-

Reaction: Allow to warm to room temperature slowly. Stir for 12–24 hours.

-

Note: T3P kinetics are slower but significantly milder.

-

-

Workup: T3P byproducts are water-soluble.[1][4] Standard aqueous extraction (Acid/Base washes) is highly effective.[1]

Critical Monitoring: The Chloranil Test

Do NOT use the Kaiser (Ninhydrin) Test. Ninhydrin reacts with primary amines to form "Ruhemann’s purple." It reacts poorly or produces faint/anomalous colors with secondary amines like Pipecolic acid, leading to false negatives (thinking the coupling is complete when it isn't).

Use the Chloranil Test: This test is specific for secondary amines.

-

Solution A: 2% Acetaldehyde in DMF.

-

Solution B: 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.

-

Procedure: Place a spot of the reaction mixture (or resin bead if SPPS) on a TLC plate. Add 1 drop of A and 1 drop of B.

-

Result:

-

Blue/Green: Positive (Free secondary amine present = Incomplete coupling).[1]

-

Colorless/Yellow: Negative (Coupling complete).

-

Troubleshooting Guide

| Observation | Root Cause | Solution |

| Low Yield (<50%) | Steric hindrance prevents attack.[1] | Switch from PyBOP/HBTU to COMU or HATU . Increase temperature to 40°C (carefully). |

| Epimerization of AA | Base-catalyzed proton abstraction during slow activation.[1] | Switch base from DIPEA to Collidine or NMM .[1] Use T3P protocol. |

| Guanidinylation (+42 Da) | Reaction of amine with Uronium reagent (HATU/HBTU) instead of acid.[1] | Pre-activate the acid with HATU/Base for 1 minute before adding Pip-OMe. |

| Aggregation (Gelation) | Peptide chain folding.[1] | Use NMP instead of DMF. Add "Magic Mixture" (DCM/DMF/NMP + 1% Triton X).[1] |

References

-

El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[5] Link[1]

-

Dunetz, J. R., et al. (2011).[4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][4] Organic Letters, 13(19), 5048–5051. Link[1]

-

Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

-

Sigma-Aldrich. (2024).[1] Peptide Coupling Reagents Guide. MilliporeSigma Technical Library. Link

-

BenchChem. (2025).[1][3] A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis. BenchChem Application Notes. Link[1]

Sources

Application Notes & Protocols: The Strategic Use of Chiral Amines in Asymmetric Synthesis

Introduction: The Logic of Chiral Auxiliaries in Stereocontrolled Synthesis

In the pursuit of enantiomerically pure molecules, particularly for pharmaceutical applications, the ability to precisely control the three-dimensional arrangement of atoms is paramount. Asymmetric synthesis provides the framework for this control, and among the most robust and reliable strategies is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] The auxiliary establishes a chiral environment, forcing the reaction to proceed with a strong preference for one diastereomeric outcome. Following the key bond-forming event, the auxiliary is removed, yielding the desired enantiomerically enriched product and, ideally, allowing for the auxiliary's recovery and reuse.[2]

This guide explores the application of cyclic amino acid derivatives in this context. While the initial topic of interest was methyl pipecolinate, a thorough review of the chemical literature reveals that its primary role is not as a detachable chiral auxiliary for the synthesis of α-substituted carboxylic acids, but rather as a valuable chiral building block for more complex structures, such as peptide mimics and alkaloids.[3][4]

Part 1: The Evans Oxazolidinone Auxiliary: A Paradigm of Asymmetric Control

The power of the Evans oxazolidinone auxiliary lies in its rigid, predictable conformation upon N-acylation and subsequent enolization. The substituent at the C4 position of the oxazolidinone ring (e.g., a benzyl or isopropyl group derived from phenylalanine or valine, respectively) effectively shields one face of the corresponding enolate, forcing an incoming electrophile to approach from the less sterically hindered face. This principle is the foundation for achieving high diastereoselectivity in key transformations like alkylation and aldol reactions.

Workflow Overview: The Auxiliary-Mediated Asymmetric Synthesis Cycle

The use of an Evans auxiliary follows a logical and efficient three-stage cycle. This workflow is designed to create a new stereocenter alpha to a carbonyl group with high fidelity.

Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.

Part 2: Experimental Protocols & Methodologies

The following protocols are presented as robust starting points for researchers. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmosphere techniques are critical for the enolate formation and alkylation steps.

Protocol 2.1: Attachment of the Acyl Group to the Chiral Auxiliary

This procedure describes the N-acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with propionyl chloride. This creates the substrate for subsequent α-alkylation.

Materials:

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Propionyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Lithium chloride (LiCl), anhydrous

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the chiral auxiliary (1.0 eq) and anhydrous LiCl (1.0 eq).

-

Add anhydrous THF and cool the resulting slurry to -78 °C in a dry ice/acetone bath.

-

Add triethylamine (1.2 eq) dropwise, followed by the slow, dropwise addition of propionyl chloride (1.1 eq).

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude N-propionyl oxazolidinone can be purified by flash column chromatography on silica gel.

Protocol 2.2: Diastereoselective Enolate Alkylation

This protocol details the methylation of the N-propionyl oxazolidinone prepared in Protocol 2.1.

Materials:

-

N-propionyl oxazolidinone (from 2.1)

-

Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF

-

Methyl iodide (MeI)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under argon.

-

Cool the solution to -78 °C.

-

Slowly add the NaHMDS solution (1.05 eq) dropwise via syringe. Stir the resulting enolate solution for 30-60 minutes at -78 °C.

-

Add methyl iodide (1.2 eq) dropwise. Stir the reaction at -78 °C for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

The crude product can be purified by flash chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis or gas chromatography (GC) of the crude mixture.[2]

Protocol 2.3: Diastereoselective Aldol Reaction

This protocol describes the "Evans syn" aldol reaction between the N-propionyl oxazolidinone and isobutyraldehyde.

Materials:

-

N-propionyl oxazolidinone (from 2.1)

-

Dibutylboron triflate (Bu₂BOTf), 1.0 M solution in DCM

-

N,N-Diisopropylethylamine (DIPEA)

-

Isobutyraldehyde

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM in a flame-dried flask under argon.

-

Cool the solution to -78 °C.

-

Add DIPEA (1.2 eq) followed by the dropwise addition of Bu₂BOTf (1.1 eq). Stir for 30 minutes at -78 °C to form the Z-enolate.

-

Add freshly distilled isobutyraldehyde (1.5 eq) dropwise.

-

Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction by adding a pH 7 phosphate buffer solution.

-

Extract with DCM (3x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

-

Purify the product by flash chromatography. High diastereoselectivities (>95:5) are typical for this reaction.[6]

Protocol 2.4: Cleavage of the Chiral Auxiliary

One of the key advantages of Evans auxiliaries is the variety of methods available for their removal, which allows access to different functional groups.

Method A: To Generate the Carboxylic Acid

-

Reagents: Lithium hydroxide (LiOH), hydrogen peroxide (H₂O₂), THF/water.

-

Procedure: Dissolve the N-acyl oxazolidinone adduct in a 3:1 mixture of THF and water. Cool to 0 °C and add 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq). Stir until the reaction is complete. A standard aqueous workup followed by acidification will yield the chiral carboxylic acid. This method utilizes lithium hydroperoxide (LiOOH) as the active nucleophile.

Method B: To Generate the Primary Alcohol

-

Reagents: Lithium borohydride (LiBH₄), THF/water.

-

Procedure: Dissolve the adduct in THF, cool to 0 °C, and add water (1.0 eq) followed by solid LiBH₄ (2.0 eq). The reaction reduces the imide to the corresponding primary alcohol.

Method C: To Generate the Aldehyde

-

This is typically a two-step process involving reduction to the alcohol (Method B) followed by a mild oxidation (e.g., Swern or Dess-Martin periodinane oxidation).

Part 3: Data Presentation & Mechanistic Rationale

The high degree of stereocontrol is a direct consequence of the chelated transition state formed during the reaction. The metal cation (e.g., Na⁺ or Li⁺ in alkylations, B³⁺ in aldol reactions) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, forcing the system into a rigid, planar conformation. The C4 substituent then dictates the trajectory of the electrophile.

Sources

- 1. scilit.com [scilit.com]

- 2. chemistry.williams.edu [chemistry.williams.edu]

- 3. Asymmetric syntheses of pipecolic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A versatile route towards 6-arylpipecolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 6. researchgate.net [researchgate.net]

Application Note: Scalable Synthesis of N-Boc-(S)-methyl piperidine-2-carboxylate

This Application Note is structured as a comprehensive technical guide for the preparation of N-Boc-(S)-methyl piperidine-2-carboxylate (also known as N-Boc-L-pipecolic acid methyl ester).[1] It is designed for organic chemists and process scientists requiring a scalable, high-fidelity protocol.

Executive Summary & Strategic Analysis

(S)-Piperidine-2-carboxylic acid (L-Pipecolic acid) is a non-proteinogenic amino acid and a crucial scaffold in the synthesis of peptidomimetics, FKBP12 inhibitors (e.g., Rapamycin analogs), and local anesthetics (e.g., Ropivacaine).[1]

The conversion of L-pipecolic acid to its N-Boc methyl ester derivative is a foundational transformation.[1] While multiple routes exist, this guide details the "Esterification-First" approach.

Why this Route?

-

Cost-Efficiency: Utilizing thionyl chloride (

) and methanol is significantly cheaper than using iodomethane ( -

Purification: The intermediate methyl ester hydrochloride salt is easily purified by recrystallization or trituration, ensuring high purity before the Boc-protection step.

-

Scalability: This protocol avoids the use of explosive diazo-compounds and expensive palladium catalysts, making it suitable for multi-gram to kilogram-scale synthesis.

Reaction Workflow & Logic

The synthesis proceeds in two distinct steps:

-

Fisher Esterification: Acid-catalyzed formation of the methyl ester using in situ generation of anhydrous HCl (via

). -

Carbamate Protection: Nucleophilic attack of the secondary amine on di-tert-butyl dicarbonate (

) under basic conditions.[1]

Caption: Two-step synthesis workflow emphasizing thermal control during esterification and pH control during protection.

Detailed Experimental Protocols

Step 1: Synthesis of (S)-Methyl Piperidine-2-carboxylate Hydrochloride

Objective: Convert the carboxylic acid to a methyl ester while maintaining the (S)-enantiomer configuration.[1]

-

Reagents:

Protocol:

-

Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Solvation: Charge the RBF with anhydrous Methanol and cool to 0°C using an ice bath.

-

Activation (Exothermic): Add

dropwise via a pressure-equalizing addition funnel over 30 minutes. -

Addition: Add (S)-Pipecolic acid in one portion.

-

Reaction: Remove the ice bath and heat the mixture to Reflux (65°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (System: n-Butanol/AcOH/Water 3:1:1).[1] Ninhydrin stain will show the consumption of the starting material.

-

-

Workup: Cool to room temperature. Concentrate the mixture in vacuo to remove solvent and excess

.-

Note: Co-evaporate with toluene (2x) to remove trace thionyl chloride.

-

-

Isolation: The residue is typically a white hygroscopic solid (Hydrochloride salt). It can be used directly in Step 2 or recrystallized from MeOH/Et2O for higher purity.

Step 2: N-Boc Protection

Objective: Protect the secondary amine to yield the final lipophilic product.

-

Reagents:

Protocol:

-

Suspension: Suspend the Methyl Ester HCl salt in DCM at 0°C .

-

Neutralization: Add

dropwise. The suspension will clear as the free base is liberated. -

Protection: Add a solution of

in DCM dropwise. -

Completion: Warm to Room Temperature (RT) and stir for 12 hours.

-

Workup:

-

Drying: Dry organic layer over

, filter, and concentrate. -

Purification: The resulting oil often solidifies upon standing. If necessary, purify via Flash Column Chromatography (Hexanes/Ethyl Acetate, 8:2).

Quality Control & Data Validation

Quantitative Data Summary

| Parameter | Specification | Notes |

| Appearance | Colorless oil or low-melting white solid | Crystallizes at low temps.[1] |

| Yield (Step 1) | 95 - 99% | Quantitative conversion is typical.[1] |

| Yield (Step 2) | 85 - 92% | Losses primarily during extraction.[1] |

| Optical Rotation | Dependent on solvent ( | |

| Purity Goal | >98% (HPLC) |

Structural Validation (NMR)

To validate the structure, look for these diagnostic signals in

-

Boc Group: Strong singlet at

ppm (9H). -

Methyl Ester: Singlet at

ppm (3H). -

Alpha-Proton: Broad multiplet/doublet at

ppm (1H).[1] Note: Rotamers of the N-Boc group often cause peak broadening or splitting in NMR at room temperature.[1]

Troubleshooting: Racemization

While L-pipecolic acid is robust, harsh reflux conditions can cause partial racemization.

-

Check: If the optical rotation is lower than expected (e.g., < -40°), check the enantiomeric excess (ee) using Chiral HPLC (Column: Chiralpak AD-H or OD-H; Eluent: Hexane/IPA).[1]

-

Correction: If racemization occurs, lower the reflux temperature in Step 1 or switch to

at room temperature for esterification [Source 1].

References

-

Li, Z., et al. (2008). "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 13(5), 1111-1119. [1]

- Validates the use of TMSCl/MeOH as a mild alternative to SOCl2 for esterific

-

Sigma-Aldrich. (2024). "Product Specification: (S)-1-Boc-piperidine-2-carboxylic acid." [1]

- Source for physical properties of the free acid precursor.

-

Thermo Fisher Scientific. (2024). "(S)-N-BOC-Piperidine-2-carboxylic acid, 98%."[1][6][7]

- Confirms optical rot

-

ChemScene. (2024). "(S)-Methyl 1-boc-piperidine-2-carboxylate Product Data."

- Confirms the CAS 200184-53-8 and physical st

Sources

- 1. (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C11H19NO4 | CID 688618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. (2R,4R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid 97% | CAS: 1932555-95-7 | AChemBlock [achemblock.com]

- 4. chemscene.com [chemscene.com]

- 5. rsc.org [rsc.org]

- 6. 134441-93-3 CAS|(S)-N-BOC-2-哌啶甲醇|生产厂家|价格信息 [m.chemicalbook.com]

- 7. 397830050 [thermofisher.com]

High-Fidelity Reductive Amination of Piperidine-2-Carboxylates

Application Note: AN-CHEM-2026-03

Executive Summary

Piperidine-2-carboxylates (pipecolic acid derivatives) are privileged scaffolds in medicinal chemistry, serving as the pharmacophore for local anesthetics (e.g., Ropivacaine, Levobupivacaine) and immunosuppressants (e.g., Rapamycin fragments). The N-alkylation of these secondary amines via reductive amination is a critical synthetic transformation.

However, this reaction presents a specific challenge: racemization of the

This guide details three validated protocols designed to maximize yield while strictly preserving chirality.

Mechanistic Insight: The Chirality Retention Logic

To prevent racemization, the reaction pathway must be controlled to favor the iminium ion over the enamine .

-

The Danger Zone: Under basic conditions or with strong thermodynamic control, the iminium ion (A) equilibrates to the enamine (B). Re-protonation of (B) is non-stereoselective, leading to a racemic product.

-

The Solution: Use mildly acidic conditions (pH 5–6) and a hydride source that reduces the iminium species faster than the equilibrium to the enamine can occur. Sodium Triacetoxyborohydride (STAB) is the reagent of choice because it is stable in acid and kinetically selective for iminium ions.

Figure 1: Mechanistic Pathway & Racemization Risk

Caption: Pathway bifurcation showing how rapid reduction of the iminium ion (Green path) preserves chirality, while enamine equilibration (Red path) leads to racemization.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Aldehydes and reactive ketones. High tolerance for functional groups. Chiral Fidelity: Excellent (>99% ee retention).

Reagents:

-

Substrate: Piperidine-2-carboxylate hydrochloride (1.0 equiv)

-

Carbonyl: Aldehyde/Ketone (1.1–1.5 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

-

Additive: Acetic Acid (AcOH) (1.0–2.0 equiv) – Crucial for ketones.

Procedure:

-

Preparation: In a flame-dried flask under

, suspend the piperidine-2-carboxylate salt in DCE (0.2 M). -

Free Basing (In-Situ): Add Triethylamine (

, 1.0 equiv) to liberate the amine. Stir for 10 min.-

Note: Do not use excess base. The pH should remain weakly acidic/neutral upon addition of AcOH later.

-

-

Carbonyl Addition: Add the aldehyde or ketone.[1]

-

Optimization: If using a ketone, add AcOH (1.0 equiv) now.

-

-

Reductant Addition: Add STAB in one portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir at room temperature (20–25°C) for 2–16 hours. Monitor by LC-MS.[1][2]

-

Checkpoint: The imine intermediate usually disappears rapidly.

-

-

Quench: Cool to 0°C. Quench with saturated aqueous

. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate.

Protocol B: Titanium-Mediated (Difficult Substrates)

Best for: Sterically hindered ketones or electron-deficient amines where imine formation is sluggish.

Mechanism:

Reagents:

-

Titanium(IV) isopropoxide (

) (1.5–2.0 equiv) -

Reductant: Sodium Borohydride (

) (1.5 equiv) -

Solvent: THF (anhydrous) for step 1; Methanol for step 2.

Procedure:

-

Imine Formation: Mix amine (1.0 equiv), ketone (1.0–1.2 equiv), and

in anhydrous THF. Stir at ambient temperature for 12–24 hours.-

Note: For extremely hindered substrates, microwave irradiation (60°C, 30 min) can accelerate this step.

-

-

Reduction: Dilute the mixture with Methanol (equal volume to THF).

-

Safety: This is an exothermic mixing event.[1]

-

-